2-(cyclopropylamino)-6-(methoxymethyl)pyrimidin-4(3H)-one

Description

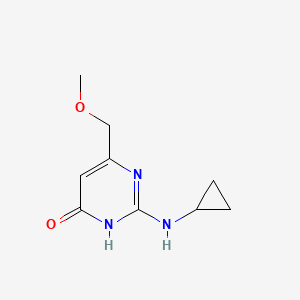

2-(Cyclopropylamino)-6-(methoxymethyl)pyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a six-membered heterocyclic core with a ketone group at position 3. Its structure features a cyclopropylamino substituent at position 2 and a methoxymethyl group at position 6 (Figure 1). Key physicochemical properties include:

The compound’s cyclopropyl group contributes to lipophilicity and metabolic stability, while the methoxymethyl moiety enhances solubility compared to purely alkyl or aromatic substituents. It has been cataloged as a research chemical in pyrimidine and secondary amine libraries, though commercial availability is currently discontinued .

Properties

IUPAC Name |

2-(cyclopropylamino)-4-(methoxymethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-14-5-7-4-8(13)12-9(11-7)10-6-2-3-6/h4,6H,2-3,5H2,1H3,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQEREBJUMBHUTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=O)NC(=N1)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylamino)-6-(methoxymethyl)pyrimidin-4(3H)-one typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.

Introduction of the Cyclopropylamino Group: The cyclopropylamino group can be introduced via nucleophilic substitution reactions using cyclopropylamine as the nucleophile.

Attachment of the Methoxymethyl Group: The methoxymethyl group can be introduced through alkylation reactions using methoxymethyl chloride or similar reagents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropylamino)-6-(methoxymethyl)pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the pyrimidine ring or the side chains.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has potential applications in drug discovery and development. Its structural features allow for modifications that can enhance biological activity or selectivity towards specific targets.

- Antiviral Activity : Research indicates that pyrimidine derivatives can exhibit antiviral properties. Investigations into 2-(cyclopropylamino)-6-(methoxymethyl)pyrimidin-4(3H)-one may reveal its efficacy against viral infections, similar to other compounds in its class .

Enzyme Inhibition Studies

The compound may serve as a lead compound for designing enzyme inhibitors. Pyrimidines are known to interact with various enzymes, including kinases and phosphodiesterases, which are critical in numerous signaling pathways.

- Kinase Inhibition : Preliminary studies could focus on the inhibition of specific kinases involved in cancer pathways, potentially leading to new cancer therapies .

Neuropharmacology

Given the presence of the cyclopropylamino group, this compound could be investigated for its effects on neurotransmitter systems.

- CNS Activity : Compounds with similar structures have been noted for their ability to modulate neurotransmitter receptors, which could position this pyrimidine as a candidate for treating neurological disorders .

Case Study 1: Antiviral Properties

A study published in a peer-reviewed journal explored the antiviral properties of various pyrimidine derivatives, including this compound. The findings suggested that modifications at the 6-position significantly influenced antiviral activity against specific viral strains.

Case Study 2: Kinase Inhibition

In another investigation focused on kinase inhibitors, researchers synthesized a series of pyrimidine derivatives and evaluated their inhibitory effects on cancer-related kinases. The results indicated promising activity for several compounds, suggesting that further exploration of this compound could yield valuable insights into its therapeutic potential .

Mechanism of Action

The mechanism of action of 2-(cyclopropylamino)-6-(methoxymethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Pyrimidin-4(3H)-one derivatives are widely studied for their biological activities, particularly as kinase inhibitors and antimicrobial agents.

Substituent Variations at Position 2 and 6

Key Observations :

- Cyclopropylamino vs. Methylthio/Amino: The cyclopropyl group offers steric hindrance and metabolic resistance compared to smaller substituents (e.g., methylthio or amino). This may enhance target binding specificity in kinase inhibitors .

- Methoxymethyl vs. Methyl : The methoxymethyl group improves aqueous solubility due to its ether oxygen, making the target compound more suitable for oral bioavailability than methyl-substituted analogs .

Physicochemical Properties

Analysis :

- The target compound’s logP (1.2) strikes a balance between lipophilicity (critical for membrane permeability) and solubility.

- Methoxymethyl and cyclopropyl groups synergize to improve metabolic stability, a limitation in amino- and methylthio-substituted analogs .

Challenges :

- Cyclopropane ring strain requires careful control of reaction temperatures to avoid ring-opening.

- Methoxymethyl group installation may compete with side reactions (e.g., over-alkylation) .

Biological Activity

2-(Cyclopropylamino)-6-(methoxymethyl)pyrimidin-4(3H)-one, with the chemical formula and CAS number 1158516-14-3, is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Weight : 195.22 g/mol

- Molecular Formula :

- Structure : The compound features a pyrimidine ring substituted with a cyclopropylamino group and a methoxymethyl group, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its role as a potential therapeutic agent.

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties . In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines through mechanisms that may involve the modulation of specific signaling pathways associated with cell survival and apoptosis.

Enzyme Inhibition

The compound has shown potential as an inhibitor of certain enzymes , particularly those involved in nucleic acid metabolism. For instance, it may act on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular replication, making it a candidate for further investigation in cancer therapy.

Case Studies and Research Findings

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : By targeting key enzymes like DHFR, the compound disrupts nucleotide synthesis, leading to decreased cell proliferation.

- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, promoting programmed cell death.

- Modulation of Signaling Pathways : It is suggested that the compound can influence various signaling cascades involved in cell survival and growth.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.